molecular formula C13H14N4O2S B11253752 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxybenzamide

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxybenzamide

Cat. No.: B11253752
M. Wt: 290.34 g/mol
InChI Key: SRBLXAFJNNYFNO-UHFFFAOYSA-N
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Description

2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE typically involves the fusion of triazole and thiadiazole rings. One common method includes the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine in boiling ethanol . This reaction forms the triazolo-thiadiazole core, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the urease enzyme by occupying its active site, thereby preventing the hydrolysis of urea . This inhibition is often competitive, meaning the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles compared to similar compounds .

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxybenzamide

InChI

InChI=1S/C13H14N4O2S/c1-2-19-10-6-4-3-5-9(10)11(18)14-12-15-16-13-17(12)7-8-20-13/h3-6H,2,7-8H2,1H3,(H,14,15,18)

InChI Key

SRBLXAFJNNYFNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C3N2CCS3

Origin of Product

United States

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